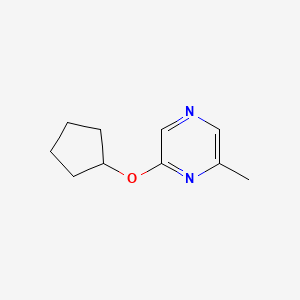
2-(Cyclopentyloxy)-6-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentyloxy)-6-methylpyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazine derivative that has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentyloxy)-6-methylpyrazine is not fully understood. However, studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it has anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(Cyclopentyloxy)-6-methylpyrazine is that it is readily available in large quantities, making it easy to use in lab experiments. Additionally, it has been shown to have potent anti-inflammatory and anti-cancer effects, making it a valuable compound for researchers in these fields. However, one of the limitations of this compound is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Cyclopentyloxy)-6-methylpyrazine. One potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in vivo. Additionally, researchers could investigate its potential as an anti-cancer agent in animal models. Finally, further studies could be conducted to elucidate its mechanism of action, which would enable researchers to optimize its use in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to produce the compound in large quantities, making it readily available for scientific research. Studies have shown that it has potent anti-inflammatory and anti-cancer effects, making it a valuable compound for researchers in these fields. However, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments. Further research is needed to elucidate its mechanism of action and investigate its potential as an anti-inflammatory and analgesic agent and anti-cancer agent in vivo.
Synthesemethoden
The synthesis of 2-(Cyclopentyloxy)-6-methylpyrazine involves the reaction of 2,6-dimethylpyrazine with cyclopentanol in the presence of a strong acid catalyst. The reaction yields this compound as the final product with a high yield. This synthesis method has been optimized to produce the compound in large quantities, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentyloxy)-6-methylpyrazine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, studies have shown that this compound has potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-6-methylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-6-11-7-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBJDYGFKOLMGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2403604.png)





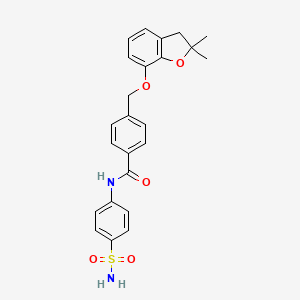
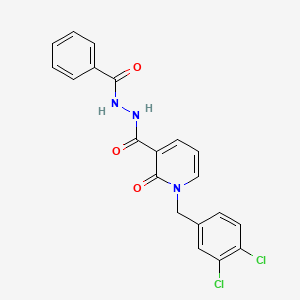
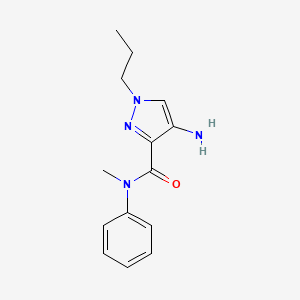
![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)
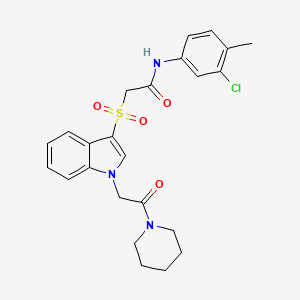


![naphthalen-1-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2403626.png)